molecular formula C10H12O2 B3243451 3-Ethoxy-4-methylbenzaldehyde CAS No. 157143-20-9

3-Ethoxy-4-methylbenzaldehyde

Cat. No.: B3243451
CAS No.: 157143-20-9
M. Wt: 164.2 g/mol
InChI Key: IFELWTOFCUUHBY-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the third position and a methyl group at the fourth position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the ethylation of 4-methylbenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-4-methylbenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3-ethoxy-4-methylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 3-ethoxy-4-methylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methyl groups on the benzene ring can participate in electrophilic substitution reactions. For example, nitration can introduce a nitro group to the benzene ring, forming 3-ethoxy-4-methyl-2-nitrobenzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products Formed:

    Oxidation: 3-Ethoxy-4-methylbenzoic acid.

    Reduction: 3-Ethoxy-4-methylbenzyl alcohol.

    Substitution: 3-Ethoxy-4-methyl-2-nitrobenzaldehyde.

Scientific Research Applications

3-Ethoxy-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research, but it is believed that the compound can influence oxidative stress and inflammatory responses.

Comparison with Similar Compounds

    4-Ethoxy-3-methylbenzaldehyde: This compound has the ethoxy and methyl groups swapped in positions compared to 3-Ethoxy-4-methylbenzaldehyde.

    3-Ethoxy-4-methoxybenzaldehyde: This compound has a methoxy group instead of a methyl group at the fourth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications can differ significantly from its isomers and analogs, making it valuable in specific synthetic and industrial processes.

Properties

IUPAC Name

3-ethoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFELWTOFCUUHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by reaction of commercially available 3-hydroxy-4-methyl-benzaldehyde with ethyl iodide in DMF using K2CO3 as base in analogy to the procedure described in M. J. Ashton, D. C. Cook, G. Fenton, J.-A. Karlsson, M. N. Palfreyman, D. Raeburn, A. J. Ratcliffe, J. E. Souness, S. Thurairatnam and N. Vicker J. Med. Chem. 1994, 37, 1696-1703.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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